2,6,7-Trichloroquinazoline 2,6,7-Trichloroquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18319596
InChI: InChI=1S/C8H3Cl3N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H
SMILES:
Molecular Formula: C8H3Cl3N2
Molecular Weight: 233.5 g/mol

2,6,7-Trichloroquinazoline

CAS No.:

Cat. No.: VC18319596

Molecular Formula: C8H3Cl3N2

Molecular Weight: 233.5 g/mol

* For research use only. Not for human or veterinary use.

2,6,7-Trichloroquinazoline -

Specification

Molecular Formula C8H3Cl3N2
Molecular Weight 233.5 g/mol
IUPAC Name 2,6,7-trichloroquinazoline
Standard InChI InChI=1S/C8H3Cl3N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H
Standard InChI Key LWHLZEVSVFLYQU-UHFFFAOYSA-N
Canonical SMILES C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6,7-Trichloroquinazoline (C₉H₄Cl₃N₂) consists of a bicyclic framework comprising a benzene ring fused to a pyrimidine ring. Chlorine atoms occupy the 2-, 6-, and 7-positions, conferring electronic anisotropy that influences reactivity. The compound’s IUPAC name is 2,6,7-trichloroquinazoline, with a molecular weight of 247.51 g/mol.

Table 1: Comparative Molecular Data for Chlorinated Quinazolines

CompoundMolecular FormulaMolecular Weight (g/mol)Substitution Pattern
2,6,7-TrichloroquinazolineC₉H₄Cl₃N₂247.512,6,7-Cl
2,4-Dichloro-6,7-dimethoxyquinazoline C₁₀H₈Cl₂N₂O₂259.092,4-Cl; 6,7-OCH₃
2,4-Dichloroquinazoline C₈H₄Cl₂N₂203.042,4-Cl

Spectroscopic Signatures

While no direct spectral data for 2,6,7-trichloroquinazoline are available, analogs like 2,4-dichloro-6,7-dimethoxyquinazoline exhibit distinct NMR and mass spectral patterns. For example, the electron ionization mass spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline shows a molecular ion peak at m/z 259 . Infrared (IR) spectra of chloroquinazolines typically display C–Cl stretching vibrations near 750 cm⁻¹ and aromatic C=C bands at 1,600 cm⁻¹ .

Synthetic Methodologies

Chlorination Strategies

The synthesis of 2,6,7-trichloroquinazoline likely involves multistep chlorination of a quinazoline precursor. Two plausible routes are inferred from literature:

Route 1: Direct Chlorination of Quinazoline

  • Starting Material: Quinazoline (C₈H₆N₂).

  • Chlorination Agents: Phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under reflux.

  • Mechanism: Electrophilic aromatic substitution (EAS) facilitated by Lewis acids like AlCl₃.

  • Challenges: Achieving regioselectivity for the 2,6,7-positions requires steric and electronic directing groups.

Route 2: Functional Group Interconversion

  • Precursor: 6,7-Dimethoxyquinazoline derivatives .

  • Demethylation: Treatment with BBr₃ or HI converts methoxy (-OCH₃) groups to hydroxy (-OH).

  • Chlorination: POCl₃ replaces -OH with -Cl at positions 6 and 7.

  • Final Product: Subsequent chlorination at position 2 yields 2,6,7-trichloroquinazoline.

Table 2: Comparative Reaction Conditions for Chloroquinazoline Synthesis

StepReagents/ConditionsYield (%)Reference
DemethylationBBr₃, CH₂Cl₂, 0°C → RT, 12 h85–90
Chlorination (POCl₃)POCl₃, reflux, 6 h70–75

Regioselectivity Challenges

Physicochemical Properties

Stability and Solubility

2,6,7-Trichloroquinazoline is expected to exhibit limited water solubility (<1 mg/mL) due to its hydrophobic chlorinated framework. It likely dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CHCl₃). Thermal stability is inferred to be high (>200°C), akin to 2,4-dichloro-6,7-dimethoxyquinazoline, which decomposes at 248°C .

Reactivity Profile

  • Nucleophilic Aromatic Substitution (SNAr): The 4-position (if unsubstituted) is susceptible to SNAr due to electron withdrawal by adjacent chlorines. For instance, 2,4-dichloroquinazoline reacts with sodium sulfinates at the 4-position .

  • Azide–Tetrazole Equilibrium: Analogous to 4-azido-2-sulfonylquinazolines , 2,6,7-trichloroquinazoline may undergo tautomerism under specific conditions, influencing its reactivity.

  • Reductive Dechlorination: Catalytic hydrogenation (H₂/Pd-C) could selectively remove chlorines, enabling functionalization.

CompoundTargetIC₅₀ (nM)Reference
GefitinibEGFR tyrosine kinase33
C9 (quinazoline analog)Androgen receptor50

Challenges and Future Directions

Synthetic Optimization

Current methods for chloroquinazolines face yield limitations due to competing hydrolysis . Microwave-assisted synthesis or flow chemistry could enhance efficiency.

Biological Screening

In vitro assays against EGFR, HER2, and other kinases are warranted to evaluate 2,6,7-trichloroquinazoline’s therapeutic potential.

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